molecular formula C15H13BrO3 B14248799 Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- CAS No. 499218-04-1

Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)-

Cat. No.: B14248799
CAS No.: 499218-04-1
M. Wt: 321.16 g/mol
InChI Key: FITADBAWNBBZNH-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, methoxy, and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- typically involves the bromination of 3-methoxy-4-(phenylmethoxy)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

    Oxidation: The aldehyde group in Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 2-bromo-3-methoxy-4-(phenylmethoxy)benzoic acid.

    Reduction: 2-bromo-3-methoxy-4-(phenylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity could lead to new therapeutic agents.

Industry: In the materials science industry, Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- can be used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- depends on its chemical structure and the specific reactions it undergoes. The bromine atom can participate in electrophilic aromatic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. The methoxy and phenylmethoxy groups can influence the compound’s reactivity and stability by donating electron density to the aromatic ring.

Molecular Targets and Pathways: The molecular targets and pathways involved would depend on the specific application and the biological system being studied. For example, in drug development, the compound’s derivatives might target specific enzymes or receptors in the body.

Comparison with Similar Compounds

    2-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the phenylmethoxy group.

    3-Bromo-4-methoxybenzaldehyde: Similar structure but with different substitution pattern.

    4-Bromo-2-methoxybenzaldehyde: Another isomer with different substitution pattern.

Uniqueness: Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- is unique due to the presence of both bromine and phenylmethoxy groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Properties

CAS No.

499218-04-1

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

2-bromo-3-methoxy-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H13BrO3/c1-18-15-13(8-7-12(9-17)14(15)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

FITADBAWNBBZNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Br)C=O)OCC2=CC=CC=C2

Origin of Product

United States

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